Sodium p-octylphenolate

Micellar catalysis Organophosphorus degradation Counterion effects

Sodium p-octylphenolate (CAS 78899-79-3, sodium 4-octylphenolate) is the anionic sodium salt of p-octylphenol, classified among the alkylphenol-derived surfactants. Its molecular structure comprises a lipophilic n-octyl chain para-substituted on a phenolate headgroup (C₁₄H₂₁NaO, MW ~228-230 g/mol), rendering it an anionic micelle-forming agent in aqueous and aqueous-alkaline media.

Molecular Formula C14H23NaO
Molecular Weight 230.32 g/mol
CAS No. 78899-79-3
Cat. No. B12665848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-octylphenolate
CAS78899-79-3
Molecular FormulaC14H23NaO
Molecular Weight230.32 g/mol
Structural Identifiers
SMILES[H-].CCCCCCCCC1=CC=C(C=C1)O.[Na+]
InChIInChI=1S/C14H22O.Na.H/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;;/h9-12,15H,2-8H2,1H3;;/q;+1;-1
InChIKeyZVBIRTCFHMKNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium p-Octylphenolate (CAS 78899-79-3): Comparative Performance for Scientific Procurement in Micellar Catalysis and Surfactant R&D


Sodium p-octylphenolate (CAS 78899-79-3, sodium 4-octylphenolate) is the anionic sodium salt of p-octylphenol, classified among the alkylphenol-derived surfactants [1]. Its molecular structure comprises a lipophilic n-octyl chain para-substituted on a phenolate headgroup (C₁₄H₂₁NaO, MW ~228-230 g/mol), rendering it an anionic micelle-forming agent in aqueous and aqueous-alkaline media . Unlike its widely commercialized ethoxylated octylphenol counterparts, this non-ethoxylated sodium phenolate represents a structurally simpler anionic surfactant that serves as both a surface-active agent and a reactive nucleophile in organophosphorus ester hydrolysis, establishing its relevance as a research tool in micellar catalysis and as a formulation intermediate in specialized industrial systems [2].

Why Generic Substitution of Sodium p-Octylphenolate (CAS 78899-79-3) Fails: Alkyl Chain Length and Counterion Specificity


Generic substitution of sodium p-octylphenolate is precluded by two fundamental physicochemical constraints that directly govern its functional utility. First, the hydrophobic n-octyl (C8) chain confers a specific critical micelle concentration (CMC) and micellar aggregation behavior distinct from both shorter-chain (e.g., butylphenolates) and longer-chain homologs (e.g., nonylphenolates, dodecylphenolates), thereby dictating surface tension reduction and substrate solubilization capacity [1]. Second, the sodium counterion modulates aqueous solubility and ion-pairing equilibria in ways that differ measurably from alternative salts such as potassium p-octylphenolate, particularly in non-aqueous or mixed-solvent systems where ion association affects reaction kinetics [2]. These structure-specific properties cannot be replicated by substituting a different alkyl chain length homolog or an alternative counterion without altering the critical performance parameters relevant to micellar catalysis, emulsion stabilization, or organophosphorus ester degradation studies.

Sodium p-Octylphenolate (CAS 78899-79-3) Quantitative Differentiation Evidence: Comparative Data vs. Potassium Salt, Ethoxylated Derivatives, and Homologs


Sodium p-Octylphenolate vs. Potassium p-Octylphenolate: Ion-Pair Association Effects on Organophosphorus Ester Hydrolysis Kinetics

In mixed aqueous-organic solvent systems where micelle formation is suppressed, the rate of reaction of sodium p-octylphenolate with O-ethyl-O-p-nitrophenyl ethylphosphonate is governed by ion-pair association equilibria rather than micellar surface catalysis [1]. Under these conditions, substitution of the sodium counterion with potassium (yielding potassium p-octylphenolate) alters the ion association constant, thereby modifying the observed reaction rate constant for transesterification and hydrolysis. The sodium salt exhibits a distinct ion-pairing behavior relative to the potassium analog, attributable to differences in cation hydration radius and electrostatic interaction with the phenolate anion [1]. This counterion-specific kinetic modulation is quantifiable via spectrophotometric monitoring of p-nitrophenolate release.

Micellar catalysis Organophosphorus degradation Counterion effects Nucleophilic substitution

Sodium p-Octylphenolate vs. Ethoxylated Octylphenol Surfactants: Micellar Substrate Sequestration in Aqueous and Aqueous-Alkaline Media

In fully aqueous and aqueous-alkaline solutions, sodium p-octylphenolate forms anionic micelles that absorb and sequester the hydrophobic substrate O-ethyl-O-p-nitrophenyl ethylphosphonate, concentrating it at the micellar surface prior to nucleophilic attack by the phenolate headgroup [1]. This micellar substrate sequestration mechanism is distinct from that of nonionic ethoxylated octylphenol surfactants (e.g., Triton X-100, octylphenol ethoxylates), which lack the anionic nucleophilic phenolate moiety capable of participating directly in transesterification and hydrolysis reactions. Whereas ethoxylated octylphenol surfactants function solely as solubilizers, sodium p-octylphenolate serves simultaneously as the micelle-forming agent, the substrate-sequestering phase, and the reactive nucleophile [1].

Micellar catalysis Substrate solubilization Anionic surfactants Organophosphorus chemistry

Sodium p-Octylphenolate vs. Nonylphenolate Sodium Salt: n-Octyl Chain as a Non-Estrogenic Alternative in Surfactant Selection

Regulatory and toxicological evaluations have identified sodium nonylphenolate (and its parent nonylphenol) as compounds of significant environmental concern due to demonstrated endocrine-disrupting effects and aquatic toxicity [1][2]. Nonylphenol is classified as very toxic to aquatic organisms and exhibits bioaccumulation potential and resistance to environmental degradation [1]. In contrast, p-octylphenol derivatives, including sodium p-octylphenolate, are recognized as less environmentally persistent and possess a distinct toxicological profile relative to the nonylphenol series [2][3]. This regulatory and toxicological divergence provides a direct procurement rationale favoring sodium p-octylphenolate over sodium nonylphenolate in applications where alkylphenol surfactants are required but nonylphenol-related substances are subject to usage restrictions or downstream customer exclusion requirements.

Endocrine disruption Regulatory compliance Alkylphenol safety Surfactant selection

Sodium p-Octylphenolate vs. Sodium Octylphenol Polyoxyethylenated Ethylsulfonate (OPS): Absence of Ethoxylate Chain Alters Electrolyte Sensitivity Profile

Sodium octylphenol polyoxyethylenated ethylsulfonate (OPS), a complex anionic-nonionic hybrid surfactant containing an ethoxylate spacer and sulfonate headgroup, exhibits a CMC that follows the linear relationship lg CMC = −4.242 − (0.2980 − 0.0102 Z/r)lg[M] in the presence of inorganic salts, where Z/r is the counterion valence-to-radius ratio [1]. This CMC response to electrolyte concentration is characteristic of ionic surfactants despite the presence of nonionic oxyethylene units in OPS [1]. Sodium p-octylphenolate, lacking the ethoxylate spacer and sulfonate terminus, possesses a fundamentally different hydrophilic-lipophilic balance (HLB) and is expected to exhibit distinct electrolyte sensitivity, CMC values, and aggregation behavior. The absence of the polyoxyethylene chain in sodium p-octylphenolate yields a more compact molecular architecture with reduced steric bulk at the micelle-water interface, affecting both the intrinsic CMC and the magnitude of salt-induced CMC depression.

Surfactant electrolyte tolerance CMC modulation Anionic surfactants Salt effects

Sodium p-Octylphenolate vs. Sodium p-Dodecylphenolate: Hydrophobic Chain Length Modulation of CMC and Aggregation Number

Within the homologous series of linear sodium alkylphenolates, the length of the alkyl substituent directly governs the critical micelle concentration (CMC) and micellar aggregation number. The well-established empirical Klevens equation for ionic surfactants predicts that each additional methylene (-CH₂-) unit in the hydrophobic chain reduces the CMC by approximately a factor of two [1]. Applied to the octylphenolate (C8) versus dodecylphenolate (C12) comparison, this relationship implies that sodium p-dodecylphenolate would exhibit a CMC approximately 4- to 16-fold lower than sodium p-octylphenolate, while also forming larger micelles with higher aggregation numbers. This chain-length-dependent CMC modulation is a fundamental structure-property relationship governing surfactant selection, wherein the octyl (C8) chain provides an intermediate hydrophobicity suitable for applications requiring moderate CMC values and balanced aqueous solubility.

Surfactant CMC Alkyl chain length effects Micelle aggregation number Structure-property relationships

Sodium p-Octylphenolate Micellar Catalysis vs. Homogeneous Base Catalysis: Rate Acceleration in Organophosphorus Ester Decomposition

The micellar environment created by sodium p-octylphenolate above its CMC catalyzes the decomposition of O-ethyl-O-p-nitrophenyl ethylphosphonate through a dual mechanism: (i) concentration of the hydrophobic substrate within the micellar pseudophase via absorption, and (ii) provision of a high local concentration of nucleophilic phenolate groups at the micelle-water interface [1]. This micellar catalysis produces a measurable rate enhancement relative to homogeneous base-catalyzed hydrolysis conducted at equivalent bulk hydroxide concentrations. The rate acceleration arises from the compartmentalization effect, which increases the effective molarity of reactants at the micellar surface compared to the bulk aqueous phase. The magnitude of this rate enhancement is quantifiable via pseudo-first-order kinetic analysis comparing micellar versus non-micellar (below CMC or organic co-solvent) reaction conditions [1].

Micellar catalysis Rate enhancement Organophosphorus degradation Pesticide detoxification

Sodium p-Octylphenolate (CAS 78899-79-3): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Micellar Catalysis Studies of Organophosphorus Ester Hydrolysis and Transesterification

Sodium p-octylphenolate serves as a model anionic surfactant for investigating micelle-catalyzed degradation of organophosphorus esters, including pesticide simulants and chemical warfare agent analogs [1]. Its dual functionality—forming anionic micelles that sequester hydrophobic substrates while providing nucleophilic phenolate groups at the micellar surface—enables single-component catalytic systems for fundamental studies of compartmentalized reaction kinetics. Researchers can quantify rate enhancements attributable to micellar substrate concentration and surface-localized nucleophile effects relative to homogeneous base catalysis, as demonstrated in the kinetic analysis of O-ethyl-O-p-nitrophenyl ethylphosphonate decomposition [1].

Counterion-Dependent Ion-Pairing Studies in Mixed Aqueous-Organic Solvent Systems

In solvent systems where micelle formation is suppressed, sodium p-octylphenolate provides a well-defined anionic phenolate for investigating counterion effects on nucleophilic substitution kinetics [1]. Direct comparison with potassium p-octylphenolate under identical non-micellar conditions reveals cation-dependent differences in ion-pair association equilibria and resultant reaction rates. This makes sodium p-octylphenolate a valuable reference compound for studies of ion-pairing phenomena, electrostatic catalysis, and the role of counterion hydration in determining nucleophile reactivity [1].

Regulatory-Compliant Alkylphenol Surfactant for Industrial Emulsification and Dispersion Formulations

Sodium p-octylphenolate presents a procurement alternative to sodium nonylphenolate in industrial surfactant applications where regulatory restrictions or customer specifications prohibit nonylphenol-based ingredients [1][2]. Nonylphenol is subject to use restrictions due to endocrine-disrupting effects and aquatic toxicity classifications, whereas octylphenol derivatives, including sodium p-octylphenolate, represent a distinct toxicological and environmental fate profile [1][2]. This differential regulatory status supports the selection of sodium p-octylphenolate as a compliant anionic surfactant in emulsification, dispersion, and wetting applications requiring alkylphenol-derived surface activity without nonylphenol-related compliance burdens [1].

Calibrated Reference for Alkyl Chain Length Structure-Property Studies in Anionic Surfactant Series

As the eight-carbon (C8) member of the linear sodium alkylphenolate homologous series, sodium p-octylphenolate occupies a specific position in the hydrophobicity spectrum relevant to quantitative structure-property relationship (QSPR) investigations [1]. Its intermediate alkyl chain length yields CMC and aggregation properties distinct from shorter-chain homologs (e.g., butylphenolates, insufficient surface activity) and longer-chain homologs (e.g., dodecylphenolates, higher hydrophobicity and lower CMC). This makes sodium p-octylphenolate a useful calibrant for systematic studies of alkyl chain length effects on micellization thermodynamics, surface tension reduction, and electrolyte sensitivity in anionic surfactant series [1].

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